molecular formula C8H13N3O4S2 B13701613 2-(Boc-amino)thiazole-4-sulfonamide

2-(Boc-amino)thiazole-4-sulfonamide

Cat. No.: B13701613
M. Wt: 279.3 g/mol
InChI Key: GUMSSTDMQOXGCS-UHFFFAOYSA-N
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Description

2-(Boc-amino)thiazole-4-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a sulfonamide group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)thiazole-4-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, reacting α-bromoacetophenone with thiourea in ethanol under reflux conditions can yield 2-aminothiazole.

    Introduction of the Boc Protecting Group: The amino group of the thiazole can be protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the Boc protecting group, resulting in 2-(Boc-amino)thiazole.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group at the fourth position of the thiazole ring. This can be achieved by reacting 2-(Boc-amino)thiazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)thiazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products with different nucleophiles attached to the sulfonamide nitrogen.

    Deprotection Reactions: Free amine derivatives of the thiazole compound.

    Oxidation and Reduction Reactions: Modified thiazole derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)thiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H13N3O4S2

Molecular Weight

279.3 g/mol

IUPAC Name

tert-butyl N-(4-sulfamoyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-6-10-5(4-16-6)17(9,13)14/h4H,1-3H3,(H2,9,13,14)(H,10,11,12)

InChI Key

GUMSSTDMQOXGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)S(=O)(=O)N

Origin of Product

United States

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